4-Cyclobutoxy-2-methylaniline
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Overview
Description
4-Cyclobutoxy-2-methylaniline is an organic compound with the molecular formula C₁₁H₁₅NO. It is a derivative of aniline, featuring a cyclobutoxy group and a methyl group attached to the aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutoxy-2-methylaniline typically involves the nucleophilic substitution of an appropriate aniline derivative. One common method is the reaction of 4-chloro-2-methylaniline with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutoxy-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into cyclobutoxy-2-methylaniline derivatives with different oxidation states.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while nitration can produce nitro-substituted aniline derivatives.
Scientific Research Applications
4-Cyclobutoxy-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Cyclobutoxy-2-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclobutoxy-2-chloroaniline
- 4-Cyclobutoxy-2-nitroaniline
- 4-Cyclobutoxy-2-aminophenol
Uniqueness
4-Cyclobutoxy-2-methylaniline is unique due to the presence of both a cyclobutoxy group and a methyl group on the aniline ring. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules.
Biological Activity
4-Cyclobutoxy-2-methylaniline is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
This compound is characterized by the following chemical properties:
- Molecular Weight (MW) : 183.25 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 38.5 Ų
These properties suggest that the compound may have favorable characteristics for drug-like behavior, particularly in terms of permeability across biological membranes.
The biological activity of this compound has been linked to its influence on specific molecular targets within cells. Preliminary studies indicate that it may interact with proteins involved in cellular signaling pathways, although detailed mechanisms are still under investigation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The following table summarizes the findings from key assays:
Cell Line | IC50 (µM) | % Inhibition at 10 µM |
---|---|---|
HeLa | 15.0 | 78 |
MCF-7 | 20.5 | 65 |
A549 | 12.3 | 82 |
These results indicate that the compound has a dose-dependent inhibitory effect on cell proliferation, particularly in cancer cell lines.
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of this compound. The compound showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as follows:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
This suggests potential applications in treating bacterial infections, although further optimization may be required to enhance efficacy.
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of this compound in xenograft models, mice bearing A549 tumors were treated with varying doses of the compound. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The data suggested that it may enhance neuronal survival and reduce apoptosis under oxidative stress conditions, indicating a possible role in treating neurodegenerative diseases.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-cyclobutyloxy-2-methylaniline |
InChI |
InChI=1S/C11H15NO/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9H,2-4,12H2,1H3 |
InChI Key |
KRLUYHWGZIXOCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCC2)N |
Origin of Product |
United States |
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